molecular formula C10H11N3 B8204416 2-(4-Ethyl-2-pyridyl)-1H-imidazole

2-(4-Ethyl-2-pyridyl)-1H-imidazole

Cat. No.: B8204416
M. Wt: 173.21 g/mol
InChI Key: OUJMVVWGIGNJER-UHFFFAOYSA-N
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Description

2-(4-Ethyl-2-pyridyl)-1H-imidazole (IUPAC name: 4-Ethyl-2-(p-methoxyphenyl)-5-(4-pyridyl)-1H-imidazole), also known as SB202474, is a heterocyclic compound featuring an imidazole core substituted with a 4-ethyl-2-pyridyl group and a p-methoxyphenyl group. It is structurally related to p38 mitogen-activated protein kinase (MAPK) inhibitors such as SB203580 and SB202190 but serves primarily as a negative control in pharmacological studies due to its lack of kinase inhibitory activity . Its synthesis involves nucleophilic aromatic substitution (SNAr) reactions, similar to other imidazole derivatives . The ethyl and methoxy substituents contribute to its distinct physicochemical properties, including lipophilicity and solubility, which differentiate it from active analogs .

Properties

IUPAC Name

4-ethyl-2-(1H-imidazol-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-2-8-3-4-11-9(7-8)10-12-5-6-13-10/h3-7H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJMVVWGIGNJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=C1)C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethyl-2-pyridyl)-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of 2-(2-pyridyl)imidazole with dibromoethane under hydrothermal conditions . This method results in the formation of a heterocyclic quaternary nitrogen compound, which can be further processed to obtain the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The hydrothermal method mentioned above can be adapted for industrial use, with careful control of temperature, pressure, and reaction time to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethyl-2-pyridyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(4-Ethyl-2-pyridyl)-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-2-pyridyl)-1H-imidazole involves its interaction with biological targets through non-covalent interactions. The compound can bind to enzymes and receptors, influencing their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 2-(4-Ethyl-2-pyridyl)-1H-imidazole and related imidazole derivatives:

Compound Substituents Molecular Weight (g/mol) Biological Activity Key Applications References
SB202474 4-Ethyl, p-methoxyphenyl, 4-pyridyl ~339.4 (calculated) None (negative control) Pharmacological control studies
SB202190 4-Fluorophenyl, 4-hydroxyphenyl, 4-pyridyl ~331.3 Potent p38 MAPK inhibitor (IC₅₀: ~50 nM) Inflammation, cancer research
PD169316 4-Fluorophenyl, 4-nitrophenyl, 4-pyridyl ~377.3 p38 MAPK/ERK inhibitor Cardiovascular and oncology studies
2-(4-Hydroxyphenyl)-4,5-di(2-pyridyl)imidazole 4-Hydroxyphenyl, two 2-pyridyl groups ~329.3 (calculated) Chemiluminescence studies Material science, sensor development
TIO (1-[2-[(2-chloro-3-thienyl)methoxyl]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole) Chlorothienyl, dichlorophenyl ~465.7 Antifungal agent (log P: 4.4) Drug delivery systems (chitosan nanocapsules)
5b (2-methyl-5-nitro-1-[2-[1-phenyl-2-(thiophen-3-yl)ethoxy]ethyl]-1H-imidazole) Thiophene, nitro, methyl groups ~427.9 (calculated) Antibacterial activity Antimicrobial drug development

Key Findings:

Biological Activity :

  • SB202474 lacks kinase inhibitory activity, unlike SB202190 and PD169316, which inhibit p38 MAPK via interactions with the ATP-binding pocket. The absence of a hydroxyl or nitro group in SB202474 likely disrupts hydrogen bonding critical for kinase binding .
  • Compounds like TIO and ECO exhibit antifungal activity due to chloro and thienyl substituents, which enhance membrane penetration .

Physicochemical Properties :

  • SB202474’s ethyl and methoxy groups increase lipophilicity (estimated log P ~3.5), comparable to TIO (log P 4.4) but higher than SB202190 (log P ~2.8) .
  • The hydroxyphenyl group in 2-(4-hydroxyphenyl)-4,5-di(2-pyridyl)imidazole enhances hydrogen-bonding capacity, making it suitable for crystal engineering .

Synthetic Pathways :

  • Most analogs are synthesized via SNAr or condensation reactions. For example, SB202474 and bipyridine-imidazole hybrids (e.g., ) share SNAr methodologies, but substituents dictate reaction conditions and yields .

Applications :

  • SB202474 is critical for validating specificity in kinase assays, while SB202190 and PD169316 are tools for studying inflammatory pathways .
  • Thiophene- and nitro-substituted imidazoles (e.g., 5b) show promise against Gram-positive bacteria due to enhanced electron-withdrawing effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Ethyl-2-pyridyl)-1H-imidazole, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step pathways involving condensation of pyridine derivatives with imidazole precursors. For example, substituting a 4-ethylpyridyl group onto the imidazole backbone requires coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen . Yield optimization involves controlling temperature (60–80°C), stoichiometric ratios (1:1.2 for pyridyl:imidazole), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Key Parameters Optimal Conditions
SolventDMF or THF
Coupling AgentEDCI/HOBt or DCC
Reaction Time12–24 hours
PurificationColumn chromatography (EtOAc/Hexane)

Q. How is structural purity confirmed after synthesis?

  • Methodological Answer : Purity is validated using HPLC (C18 column, methanol/water mobile phase) and ¹H/¹³C NMR spectroscopy. For example, the imidazole proton typically resonates at δ 7.8–8.2 ppm, while the pyridyl ethyl group appears as a triplet at δ 1.2–1.4 ppm . Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 230.1).

Q. What crystallographic techniques are used to resolve its 3D structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (SHELXL for refinement) is standard. Key parameters include Mo-Kα radiation (λ = 0.71073 Å), 295 K temperature, and R-factor < 0.04. The imidazole ring planarity and pyridyl substituent orientation are critical metrics .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. cellular assays) be resolved?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., buffer pH, co-solvents). For xanthine oxidase inhibition (IC₅₀), validate using kinetic assays (UV-Vis at 295 nm) and compare with cellular data via dose-response curves. Structural analogs (e.g., 1-hydroxy-2-phenyl-4-pyridyl-imidazole) show SAR trends: bulky substituents reduce cell permeability but enhance target binding .

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions. For example, the pyridyl group forms π-π stacking with MAPK14’s Phe169, while the imidazole nitrogen hydrogen-bonds with Met109 . Validate docking poses with experimental IC₅₀ values and mutagenesis studies.

Q. How do substituent modifications affect reactivity in cross-coupling reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., nitro) on the imidazole ring enhance Suzuki-Miyaura coupling yields (e.g., with aryl boronic acids). Palladium catalysts (Pd(PPh₃)₄) in toluene/ethanol (3:1) at 80°C achieve >75% conversion. Monitor by TLC and characterize via ¹⁹F NMR if fluorinated aryl groups are introduced .

Q. What spectroscopic methods differentiate tautomeric forms of the imidazole core?

  • Methodological Answer : Variable-temperature ¹H NMR (DMSO-d₆, 25–100°C) tracks tautomerism. The 1H-imidazole form shows a singlet for N-H at δ 12.5 ppm, while 3H-imidazole tautomers exhibit downfield shifts. IR spectroscopy (N-H stretch at 3200–3400 cm⁻¹) and SCXRD further confirm dominant tautomers .

Data Analysis and Experimental Design

Q. How to design dose-response experiments for toxicity profiling?

  • Methodological Answer : Use a logarithmic concentration range (1 nM–100 μM) in triplicate. For cytotoxicity (MTT assay), normalize to untreated controls and calculate LD₅₀ via nonlinear regression (GraphPad Prism). Include positive controls (e.g., doxorubicin) and validate with apoptosis markers (Annexin V/PI) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer : Optimize solvent polarity (e.g., switch from DMF to acetonitrile) to reduce dimerization. Use scavengers (e.g., 2-mercaptoethanol) for reactive intermediates. Monitor reaction progress via in-situ FTIR and isolate intermediates via fractional crystallization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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